(+/-)-7,8-dihydroxy-4Z,10Z,13Z,16Z,19Z-docosapentaenoic acid

Overview

Description

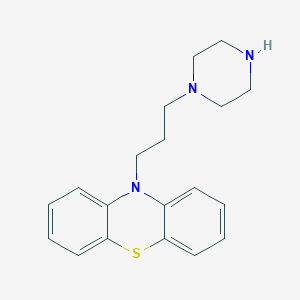

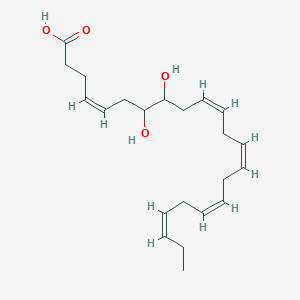

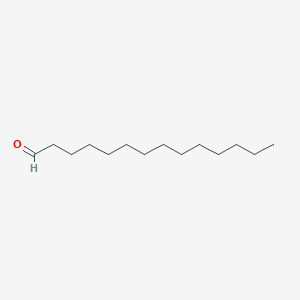

The compound , (+/-)-7,8-dihydroxy-4Z,10Z,13Z,16Z,19Z-docosapentaenoic acid, is a derivative of docosahexaenoic acid (DHA), which is an omega-3 fatty acid and a primary structural component of the human brain, cerebral cortex, skin, and retina . DHA is known for its role in the development and maintenance of neural and visual systems and has been the subject of extensive research due to its potential health benefits.

Synthesis Analysis

The synthesis of vicinal diol regioisomers, including the 7,8-dihydroxy derivative from docosahexaenoate methyl esters, has been developed to facilitate the study of their biological actions compared to their epoxide precursors . The synthesis involves the reaction of methylated docosahexaenoate with m-chloroperoxybenzoic acid, followed by high-performance liquid chromatography to isolate the products, which are then characterized using gas-liquid chromatography and mass spectrometry . This method allows for the production of microgram to milligram amounts of the desired compounds.

Molecular Structure Analysis

The molecular structure of the 7,8-dihydroxy-docosapentaenoic acid is characterized by the presence of hydroxyl groups at the 7th and 8th carbon atoms and a series of cis double bonds (denoted by Z) at the 4th, 10th, 13th, 16th, and 19th carbon atoms. This structure is a result of the hydroxylation of DHA, which introduces additional functional groups that can significantly alter the molecule's biological activity .

Chemical Reactions Analysis

The chemical reactions involving DHA and its metabolites include lipoxygenation, which is a process where enzymes such as lipoxygenases convert polyunsaturated fatty acids into various hydroxy, epoxy, and other derivatives . These reactions are crucial in the formation of signaling molecules and have implications in inflammation and other physiological processes. The synthesis of 7,8-dihydroxy-docosapentaenoic acid involves the conversion of epoxide intermediates to their corresponding vicinal diols .

Physical and Chemical Properties Analysis

The physical and chemical properties of the 7,8-dihydroxy-docosapentaenoic acid and related compounds are determined using analytical techniques such as gas-liquid chromatography and mass spectrometry. These properties include retention times in chromatographic systems and mass spectra, which help in the identification and characterization of the compounds. The presence of hydroxyl groups and the pattern of double bonds influence the compound's solubility, reactivity, and interaction with biological molecules .

Scientific Research Applications

Stereoselective Synthesis and Medicinal Chemistry : The stereoselective synthesis of lipid mediators similar to "(+/-)-7,8-dihydroxy-4Z,10Z,13Z,16Z,19Z-docosapentaenoic acid" has been achieved, highlighting its significance in medicinal chemistry. This process involves kinetic resolution, transformation to γ-hydroxyenal derivatives, and Wittig reactions, which are crucial for the stereoselective synthesis of lipid mediators (Hong et al., 2019).

Inflammation and Immune Response : Research has shown the role of lipid mediators derived from fatty acids, such as "(+/-)-7,8-dihydroxy-4Z,10Z,13Z,16Z,19Z-docosapentaenoic acid," in the self-limited resolution of inflammation and their potential as therapeutic agents. These mediators are involved in the regulation of inflammatory and immune responses (Mas et al., 2012).

Marine Biology and Natural Products : The compound has been identified in marine organisms, such as green algae, suggesting its ecological importance and potential as a natural product for various applications (Mikhailova et al., 1995).

Biochemical Pathways and Drug Discovery : Studies on the metabolism and biological production of similar lipid mediators have implications for drug discovery and development, particularly in the context of anti-inflammatory and pro-resolving agents (Dangi et al., 2010).

Cellular and Molecular Mechanisms : Research has also delved into the biochemical pathways and cellular mechanisms involving similar fatty acids, contributing to a deeper understanding of their roles in cellular processes and their potential therapeutic applications (Serhan et al., 2009).

Pharmacology and Therapeutics : The synthesis and characterization of analogs of this compound have provided insights into their anti-inflammatory activities, making them candidates for therapeutic applications in inflammation-related diseases (Goto et al., 2015).

properties

IUPAC Name |

(4Z,10Z,13Z,16Z,19Z)-7,8-dihydroxydocosa-4,10,13,16,19-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20(23)21(24)18-15-13-16-19-22(25)26/h3-4,6-7,9-10,12-15,20-21,23-24H,2,5,8,11,16-19H2,1H3,(H,25,26)/b4-3-,7-6-,10-9-,14-12-,15-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZIOENSPXELQY-MPQBXPHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC(C(CC=CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\CC(C(C/C=C\CCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-7,8-dihydroxy-4Z,10Z,13Z,16Z,19Z-docosapentaenoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid](/img/structure/B130835.png)

![Carbamic acid, [(1S)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B130841.png)

![(2S,3S,4aS,5R,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B130843.png)

![(2S)-N-[(2S,5S)-4,4-difluoro-5-[[(2S)-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanoyl]amino]-3-oxo-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanamide](/img/structure/B130849.png)